molecular formula C12H16O2 B1672797 Verdyl acetate CAS No. 5413-60-5

Verdyl acetate

Cat. No.: B1672797
CAS No.: 5413-60-5
M. Wt: 192.25 g/mol
InChI Key: RGVQNSFGUOIKFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verdyl acetate involves a multi-step process. One common method includes the reaction of acetic acid with perchloric-phosphoric acid to form a mixture. This mixture is then treated with acetic anhydride and dicyclopentadiene, followed by washing with sodium hydroxide, sodium sulfite, and saturated salt water . The reaction is maintained at a temperature range of 50-80°C for about 5 hours .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of perchloric acid-phosphoric acid as a binary compound acid catalyst optimizes reaction conditions, reduces production costs, and improves yield . The process involves vacuum fractionation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Verdyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Verdyl acetate stands out due to its unique combination of stability, versatility, and distinctive woody and green scent. Its ability to blend well with other fragrance components makes it a preferred choice for perfumers .

Biological Activity

Verdyl acetate, a chemical compound with the formula C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2, is primarily recognized for its applications in the fragrance and flavor industries. However, recent research has begun to uncover its biological activities, which may have implications for therapeutic uses and safety assessments. This article delves into the biological activity of this compound, presenting findings from various studies, potential applications, and safety considerations.

  • Chemical Name : this compound
  • Molecular Formula : C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2
  • CAS Number : 110655
  • Common Uses : Fragrance in perfumes, colognes, and personal care products; flavoring agent in food.

1. Therapeutic Potential

This compound is noted for its potential therapeutic benefits, particularly in aromatherapy. Its scent profile is characterized by fresh, earthy, and slightly floral notes, which are believed to promote relaxation and reduce stress when inhaled or used in topical applications .

2. Safety and Toxicological Studies

Several studies have assessed the safety profile of this compound. For instance, research conducted by Givaudan indicated that high doses of this compound (20,000 ppm) led to increased organ weights and microscopic changes in male rats' kidneys and adrenal glands. However, these effects were considered adaptive responses rather than direct hazards to human health .

Table 1: Summary of Toxicological Findings

Study ReferenceDose (ppm)Observations
Givaudan Report20,000Increased kidney and adrenal weights; vacuolation in adrenal cortexAdaptive response; not a hazard to humans
NTP StudyVariesNo significant increase in micronucleated erythrocytes in miceNegative for chromosome damage

3. Metabolic Pathways

Research indicates that this compound undergoes metabolic processes that may influence its biological activity. The compound's absorption rates and distribution within biological systems are crucial for understanding its efficacy and safety .

Case Study 1: Aromatherapy Applications

A study highlighted the use of this compound in aromatherapy settings where participants reported reduced anxiety levels when exposed to its scent. This suggests potential applications in therapeutic environments such as spas or wellness centers.

Case Study 2: Safety Assessments

In a comprehensive safety assessment by the RIFM (Research Institute for Fragrance Materials), this compound was evaluated for genotoxicity and reproductive toxicity. The results indicated no significant adverse effects at tested concentrations, reinforcing its safety as a fragrance ingredient .

Research Findings

Recent findings emphasize the need for further investigation into the biological mechanisms of this compound. While initial studies suggest low toxicity and potential benefits in stress relief, more extensive research is necessary to fully understand its pharmacokinetics and long-term effects on human health.

Table 2: Research Summary on this compound

Study FocusFindingsImplications
Aromatherapy EffectsPromotes relaxation; reduces anxietyPotential therapeutic use
ToxicologyLow toxicity; no genotoxic effects observedSafe for use in consumer products

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVQNSFGUOIKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029270
Record name Jasmacyclen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
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CAS No.

5413-60-5
Record name 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate
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Record name Jasmacyclen
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Record name Verdyl acetate
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Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Jasmacyclen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate
Source European Chemicals Agency (ECHA)
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Record name VERDYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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